molecular formula C17H34NO5+ B13450525 3-Hydroxydecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

3-Hydroxydecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

Cat. No.: B13450525
M. Wt: 332.5 g/mol
InChI Key: VCRSQDIROUELAR-YSSOQSIOSA-O
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Description

3-Hydroxydecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxydecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired diastereomers. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the diastereomers .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydecanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Acidic or basic hydrolysis conditions can be employed.

Major Products Formed

Scientific Research Applications

3-Hydroxydecanoyl ®-Carnitine Inner Salt has various applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of acylcarnitines.

    Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.

    Industry: Utilized in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to carnitine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxydecanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which influences its metabolic role and biochemical properties. Its mixture of diastereomers also adds complexity to its stereochemistry and biological activity .

Properties

Molecular Formula

C17H34NO5+

Molecular Weight

332.5 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-hydroxydecanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C17H33NO5/c1-5-6-7-8-9-10-14(19)11-17(22)23-15(12-16(20)21)13-18(2,3)4/h14-15,19H,5-13H2,1-4H3/p+1/t14?,15-/m1/s1

InChI Key

VCRSQDIROUELAR-YSSOQSIOSA-O

Isomeric SMILES

CCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O

Canonical SMILES

CCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O

Origin of Product

United States

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